4-Chloro-6,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde
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Overview
Description
4-Chloro-6,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound that belongs to the indene family. Indenes are bicyclic hydrocarbons that are known for their diverse chemical properties and applications. This particular compound is characterized by the presence of a chloro group, two methyl groups, and an aldehyde group attached to the indene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the chlorination of 6,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of indene derivatives followed by selective chlorination and formylation. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: 4-Chloro-6,7-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 4-Chloro-6,7-dimethyl-2,3-dihydro-1H-indene-5-methanol.
Substitution: 4-Amino-6,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde.
Scientific Research Applications
4-Chloro-6,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chloro group may also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde
- 4-Chloro-2,3-dihydro-1H-indene-5-carbaldehyde
- 6,7-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde
Uniqueness
4-Chloro-6,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the presence of both chloro and methyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
88632-98-8 |
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Molecular Formula |
C12H13ClO |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
4-chloro-6,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C12H13ClO/c1-7-8(2)11(6-14)12(13)10-5-3-4-9(7)10/h6H,3-5H2,1-2H3 |
InChI Key |
YERKGBLPFCPCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1CCC2)Cl)C=O)C |
Origin of Product |
United States |
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